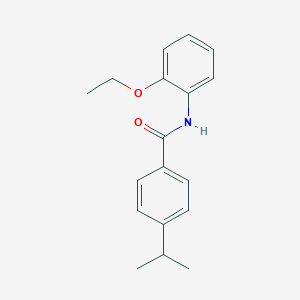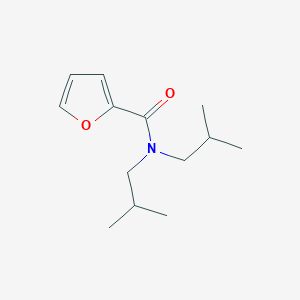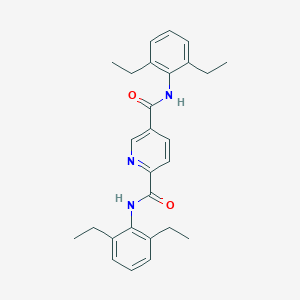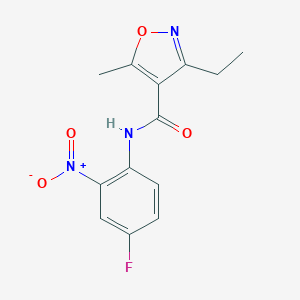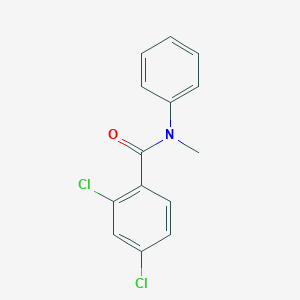
2,4-dichloro-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-methyl-N-phenylbenzamide, also known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the aryloxyphenoxypropionate family of herbicides and is known for its selective control of annual grasses in crops such as wheat, barley, and oats.
Mécanisme D'action
Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition leads to a buildup of toxic intermediates, which ultimately results in the death of the plant. Diclofop-methyl is selective for grasses because the enzyme acetyl-CoA carboxylase is more sensitive in grasses than in broadleaf plants.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to mammals and birds. However, it can have toxic effects on aquatic organisms if it enters waterways. Diclofop-methyl can also have indirect effects on non-target plants and insects, as well as on soil microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofop-methyl is a useful tool for studying the effects of herbicides on plant growth and development. Its selective control of grasses makes it a valuable herbicide in the agricultural industry. However, its toxicity to aquatic organisms and indirect effects on non-target plants and insects must be taken into consideration when using it in lab experiments.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-methyl-N-phenylbenzamidehyl. One area of research could be to develop new formulations of 2,4-dichloro-N-methyl-N-phenylbenzamidehyl that are more environmentally friendly and have fewer indirect effects on non-target organisms. Another area of research could be to study the effects of 2,4-dichloro-N-methyl-N-phenylbenzamidehyl on soil microorganisms and the soil microbiome. Finally, research could be conducted to develop new herbicides that are more effective and have fewer negative environmental impacts than 2,4-dichloro-N-methyl-N-phenylbenzamidehyl.
Méthodes De Synthèse
Diclofop-methyl is synthesized by the reaction of 2,4-dichlorophenol with methyl chloroformate, followed by reaction with N-methyl-N-phenylglycine. The resulting product is then purified to obtain 2,4-dichloro-N-methyl-N-phenylbenzamidehyl. The synthesis method is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
Diclofop-methyl is widely used in agriculture to control annual grasses in crops such as wheat, barley, and oats. Its selective control of weeds makes it an important herbicide in the agricultural industry. In addition, 2,4-dichloro-N-methyl-N-phenylbenzamidehyl has been used in scientific research to study the effects of herbicides on plant growth and development.
Propriétés
Nom du produit |
2,4-dichloro-N-methyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2,4-dichloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3 |
Clé InChI |
KLDKMUWGTQCSFW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)


